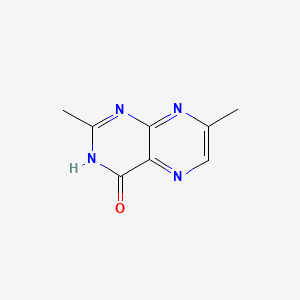

4(3H)-Pteridinone, 2,7-dimethyl-

Description

Overview of the Pteridine (B1203161) Ring System and its Biological Context

The foundational structure of 4(3H)-Pteridinone, 2,7-dimethyl- is the pteridine ring, a bicyclic heterocycle composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. ontosight.aiwikipedia.org This core structure is the parent for a large family of compounds, including the biologically vital pterins and flavins. wikipedia.org Pteridine derivatives are ubiquitous in nature and are indispensable for a multitude of biological processes across all domains of life. ontosight.ai

Pterins, which are substituted pteridines, are crucial for various metabolic pathways. ontosight.ai For instance, tetrahydrobiopterin (B1682763) (BH4), a well-known pterin (B48896), functions as an essential cofactor for several enzymes, including those involved in the synthesis of amino acids and neurotransmitters. ontosight.ainumberanalytics.com The unique chemical properties of the pteridine system, such as its capacity for redox reactions and fluorescence, enable its diverse biological functions. ontosight.ai Consequently, abnormalities in pterin metabolism are linked to a range of human diseases, highlighting the clinical importance of this class of compounds. ontosight.ai

The pteridine scaffold is recognized for its therapeutic potential, with derivatives exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net This has spurred significant interest in the synthesis and investigation of novel pteridine-based compounds in medicinal chemistry. researchgate.netfrontiersin.org

Historical Perspective of Pteridinone Research in Chemical Biology

The discovery of pteridines dates back to the early 20th century, with initial isolation from natural sources like butterfly wings, from which the name "pteridine" is derived (from the Greek "pteron," meaning wing). numberanalytics.com Early research focused on elucidating the chemical structures of these natural pigments. numberanalytics.com Over time, the scope of pteridinone research expanded significantly as scientists began to unravel their profound roles in biochemistry and pharmacology. ontosight.ai

Key milestones in pteridinone research include the identification of folic acid, a pteridine derivative, as an essential vitamin for cell growth and development. ontosight.ai This discovery paved the way for understanding the role of pteridines in nucleic acid synthesis and amino acid metabolism. ontosight.ai Subsequent research has continued to uncover the involvement of pteridine-based cofactors in a vast number of enzymatic reactions. ontosight.ai The study of pteridinones has evolved from basic structural characterization to the rational design and synthesis of derivatives with specific biological targets, driven by their potential in drug discovery. frontiersin.org

Rationale for Focusing on 2,7-Dimethylpteridinone Analogues in Advanced Research

The strategic placement of methyl groups at the 2 and 7 positions of the pteridinone core in 4(3H)-Pteridinone, 2,7-dimethyl- provides a valuable starting point for advanced research. These methyl groups can influence the compound's electronic properties, solubility, and steric interactions with biological targets. By serving as a foundational scaffold, this specific analogue allows researchers to explore the structure-activity relationships of pteridinone derivatives systematically.

The synthesis of analogues based on the 2,7-dimethylpteridinone core can involve various chemical modifications. For instance, the hydrogen at the 3-position can be substituted, and further functionalization of the methyl groups or the aromatic rings can be explored. This modular approach enables the creation of a library of related compounds, which can then be screened for specific biological activities. The insights gained from studying these analogues contribute to a deeper understanding of how subtle structural changes can modulate the biological function of pteridinones, aiding in the development of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

2,7-dimethyl-3H-pteridin-4-one |

InChI |

InChI=1S/C8H8N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,10,11,12,13) |

InChI Key |

NDFXYOFCLRBFGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C(=O)NC(=NC2=N1)C |

Origin of Product |

United States |

Synthetic Methodologies for Pteridinone, 2,7 Dimethyl and Analogues

De Novo Synthesis Approaches to the Pteridine (B1203161) Nucleus

De novo synthesis provides a versatile and fundamental platform for constructing the pteridinone ring system, allowing for the introduction of diverse substituents.

Condensation Reactions with Dicarbonyl Compounds

A classic and widely employed method for assembling the pteridine core is the Timmis synthesis, which involves the condensation of a suitably substituted aminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net For the synthesis of 2,7-dimethyl-4(3H)-pteridinone, this typically entails the reaction of a 2,5,6-triaminopyrimidin-4-one with biacetyl (2,3-butanedione). researchgate.net The reaction proceeds via the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridinone. The choice of the dicarbonyl compound is a key determinant of the substitution pattern on the pyrazine (B50134) ring of the final product.

Cyclization Reactions of Pyrimidine (B1678525) Precursors

An alternative and highly effective strategy for forming the pteridinone nucleus is through the cyclization of appropriately functionalized pyrimidine precursors. researchgate.netnih.gov This approach begins with a pyrimidine ring that already contains the necessary groups for the subsequent annulation of the pyrazine ring. For example, a 5-amino-6-chloropyrimidine can undergo a condensation reaction with an α-amino ketone. This process involves an initial nucleophilic substitution at the 6-position of the pyrimidine, followed by an intramolecular cyclization and subsequent oxidation to yield the desired pteridinone. nih.gov Another variation of this strategy involves the intramolecular condensation of a 5-nitro-6-substituted pyrimidine. In this case, the nitro group is reduced to an amino group in situ, which then cyclizes with an adjacent side chain containing a carbonyl functionality or a group that can be readily converted into one.

| Precursor Type | Reagent | Key Transformation |

| 2,5,6-Triaminopyrimidin-4-one | Biacetyl | Condensation/Oxidation |

| 5-Amino-6-halopyrimidine | α-Amino ketone | Nucleophilic Substitution/Cyclization |

| 5-Nitro-6-substituted pyrimidine | Reducing Agent | In-situ Reduction/Cyclization |

Multicomponent Reactions for Pteridinone Formation

Multicomponent reactions (MCRs) represent a modern and efficient approach to the synthesis of complex molecules from three or more starting materials in a single operation. nih.govnih.gov While specific MCRs for the direct synthesis of 2,7-dimethyl-4(3H)-pteridinone are not extensively reported, the application of MCR principles to the broader class of pteridinones is an active area of research. youtube.com A hypothetical MCR for pteridinone synthesis could involve the one-pot reaction of a guanidine (B92328) derivative, a β-ketoester, and an α-dicarbonyl compound. The inherent atom economy and step efficiency of MCRs make them a highly attractive strategy for generating libraries of pteridinone derivatives for biological screening. nih.gov

Regioselective Functionalization and Derivatization

Further diversification of the pteridinone scaffold can be achieved through the regioselective functionalization of the pre-formed core, enabling the fine-tuning of its biological and physicochemical properties.

Alkylation and Acylation Strategies at Nitrogen and Carbon Centers

The nitrogen atoms of the pteridinone ring, particularly at the N-3 and N-8 positions, are susceptible to alkylation and acylation. The regioselectivity of these reactions can often be controlled by the careful selection of the base and electrophile. For instance, N-3 alkylation is commonly achieved by treating the pteridinone with an alkyl halide in the presence of a suitable base. Acylation, typically with acyl chlorides or anhydrides, can also be directed to the nitrogen centers. Direct functionalization of the carbon framework, such as C-alkylation or C-acylation, is more challenging and generally requires the use of metal-catalyzed cross-coupling reactions on halogenated pteridinone precursors. nih.gov

| Reaction Type | Reagent | Typical Position(s) |

| Alkylation | Alkyl Halide/Base | N-3, N-8 |

| Acylation | Acyl Chloride/Anhydride | N-3, N-8 |

| C-Alkylation | Organometallic Reagent/Catalyst | C-6, C-7 (from halo-precursors) |

Introduction of Amine and Hydroxyl Groups

The incorporation of amine and hydroxyl moieties can significantly modulate the biological activity of pteridinones. researchgate.netrsc.org These functional groups can be introduced either during the de novo synthesis or by modifying the existing pteridinone core. A common method involves the nucleophilic aromatic substitution of a halogenated pteridinone, typically at the 6- or 7-position, with amines or alkoxides to introduce the corresponding amino or hydroxyl groups. nih.gov The reactivity of the halogenated positions is influenced by the electronic properties of the pteridinone ring system. An alternative route to aminated pteridinones involves the synthesis of a nitro-pteridinone intermediate, followed by its reduction to the corresponding amine. researchgate.net

Modifications at the 2-, 6-, and 7-Positions of the Pteridinone Scaffold

The functionalization of the pteridinone core is a central theme in the synthesis of its derivatives. The introduction of substituents at the 2-, 6-, and 7-positions is crucial for modulating the biological and chemical properties of these molecules.

A common and historical approach to constructing the 6,7-dimethylpteridinone framework is through the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. Specifically, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with biacetyl (2,3-butanedione) directly yields 2-amino-4-hydroxy-6,7-dimethylpteridine, a close analog of the target compound. derpharmachemica.com This classical method, known as the Isay reaction, provides a straightforward entry into 6,7-disubstituted pteridines. derpharmachemica.com

Further modifications and the synthesis of diverse pteridinone derivatives often involve multi-step sequences. For instance, research into novel dual inhibitors of PLK1 and BRD4 has led to the design and synthesis of three series of new pteridinone derivatives, highlighting the ongoing efforts to expand the chemical space around this scaffold for therapeutic applications. rsc.org While specific details of the synthesis of 2,7-dimethyl-4(3H)-pteridinone are not always explicitly detailed in general literature, the fundamental strategies rely on the condensation of appropriately substituted pyrimidine precursors. derpharmachemica.com

The following table summarizes the key reaction for forming the 6,7-dimethylpteridine core:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2,4,5-Triamino-6-hydroxypyrimidine | Biacetyl (2,3-butanedione) | 2-Amino-4-hydroxy-6,7-dimethylpteridine | Isay Condensation |

This foundational reaction underscores the accessibility of the 6,7-dimethyl substitution pattern on the pteridine ring system.

Enantioselective Synthesis and Chiral Resolution of Tetrahydropterin (B86495) Derivatives

The reduction of the pyrazine ring in pteridines leads to the formation of tetrahydropterins, which introduces chirality, most notably at the C6 position. The stereochemistry at this center is often critical for biological activity. Therefore, methods for the enantioselective synthesis and resolution of these chiral molecules are of significant interest.

Tetrahydrobiopterin (B1682763) (BH4) and its analogs are essential cofactors for various enzymes. nih.gov The synthesis of these compounds can be achieved through both de novo and salvage pathways in biological systems. nih.gov In chemical synthesis, controlling the stereochemistry is a major challenge.

One of the primary methods for separating enantiomers is chiral resolution. This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common strategy is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods like crystallization. wikipedia.org For acidic compounds, chiral bases are used, and for basic compounds, chiral acids like tartaric acid are employed. wikipedia.org Another powerful technique for separation is preparative chiral chromatography. mdpi.comfrontiersin.org

The importance of chirality is highlighted by studies on the enzymatic activity of phenylalanine and tyrosine hydroxylases with different stereoisomers of C6-substituted tetrahydropterins. nih.gov Research using pure C6 stereoisomers of 6-methyl-5,6,7,8-tetrahydropterin demonstrated that enzymes can exhibit substantial differences in reaction rates (Vmax) and binding affinities (Km) for different enantiomers. nih.gov For example, unphosphorylated tyrosine hydroxylase shows a six-fold greater Vmax with the unnatural (6R)-propyl-PH4 isomer compared to the natural (6S) isomer. nih.gov

The table below presents findings from a study on the chiral specificity of hydroxylase enzymes with various tetrahydropterin cofactors, illustrating the profound impact of C6 stereochemistry. nih.gov

| Enzyme | Cofactor Isomer | Relative Vmax | Key Finding |

| Phosphorylated Tyrosine Hydroxylase | (6R)-propyl-PH4 | ~11x higher than (6S) | Recognizes C6 chirality. |

| Phenylalanine Hydroxylase | (6R)-propyl-PH4 | ~6x higher than (6S) | Recognizes C6 chirality. |

| Unphosphorylated Tyrosine Hydroxylase | (6R)-propyl-PH4 | ~6x higher than (6S) | Unnatural isomer is a faster cofactor. |

| Phenylalanine Hydroxylase | 6-methyl-PH4 isomers | Little difference | Less sensitive to chirality with a smaller C6 substituent. |

These findings underscore the necessity of accessing enantiomerically pure tetrahydropterin derivatives to properly investigate and modulate biological systems.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This hybrid approach is increasingly being used to create complex and novel molecules that are difficult to produce through purely chemical or biological means.

While specific examples of chemoenzymatic synthesis for 2,7-dimethyl-4(3H)-pteridinone are not prominently documented, the principles have been successfully applied to other complex heterocyclic and natural product syntheses. For instance, a strategy has been developed to introduce fluorine into polyketide scaffolds by exchanging the native acyltransferase domain of a polyketide synthase (PKS) with a more tolerant domain from a fatty acid synthase (FAS). nih.govresearchgate.net This PKS/FAS hybrid system can then utilize fluorinated building blocks, demonstrating how enzyme engineering can be used to generate novel fluorinated macrolides. nih.govresearchgate.net

This approach of using engineered or promiscuous enzymes to incorporate non-natural building blocks is a powerful tool. A chemoenzymatic strategy could be envisioned for pteridinone derivatives where a pterin-biosynthesis enzyme is used to process a chemically synthesized, modified precursor. The synthesis of tetrahydrobiopterin itself is a multi-enzymatic process starting from GTP, which is a prime example of nature's synthetic power that chemists aim to harness. nih.gov

The general workflow of a chemoenzymatic approach that could be adapted for pteridinone synthesis is as follows:

Chemical Synthesis of Precursors : Synthesis of modified or non-natural starting materials that are not readily available from biological sources. nih.gov

Enzymatic Transformation : Use of a wild-type or engineered enzyme to convert the synthetic precursor into a more complex intermediate or the final product. nih.govnih.gov This step leverages the high regio- and stereoselectivity of the enzyme.

Further Chemical Modification : Optional chemical steps to finalize the synthesis of the target molecule.

This powerful combination of chemical and enzymatic steps holds significant promise for the efficient and selective synthesis of complex pteridinone derivatives. nih.govresearchgate.netnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography of Pteridinone, 2,7-dimethyl- Analogues and Complexes

Analysis of Tautomeric Forms and Crystal Packing

Pteridinones, including the 2,7-dimethyl derivative, can exist in different tautomeric forms. The 4(3H)-pteridinone structure implies a keto-enol tautomerism. In the solid state, pteridinone derivatives predominantly exist in the keto form, a preference that is often dictated by the formation of stable hydrogen-bonded networks. nih.gov For instance, the crystal structure of a N,N-dimethylformamidine derivative of a pteridinone reveals a centrosymmetric dimer formation. researchgate.net This dimerization is a common feature in related heterocyclic systems, such as pyrimidinones, where molecules are linked by robust hydrogen bonds. nih.gov

The crystal packing of these molecules is largely governed by the interplay of hydrogen bonding and other intermolecular forces, leading to the formation of well-defined supramolecular architectures. ias.ac.in

Elucidation of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonds, are pivotal in defining the crystal structure of pteridinone analogues. researchgate.netnih.gov In the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate (B79036), a related pteridine (B1203161) derivative, the protonated N3 atom and the 2-amino group form hydrogen bonds with nitrate anions, resulting in a distinct R²₂(8) ring motif. nih.gov This type of cyclic hydrogen-bonded motif is a recurring feature in the crystal structures of many organic molecules. nih.gov

Furthermore, the crystal packing can be reinforced by a variety of other interactions, including C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net In a 1,4-diazepan-5-one (B1224613) derivative, intermolecular N-H···O hydrogen bonds also lead to the formation of R²₂(8) graph-set motifs, creating dimeric structures. nih.gov The analysis of these interactions in analogous compounds suggests that 2,7-dimethyl-4(3H)-pteridinone would likely exhibit similar hydrogen-bonding patterns, leading to the formation of dimers or extended networks in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional and two-dimensional NMR techniques provides detailed information about the connectivity, stereochemistry, and electronic environment of the nuclei within the molecule.

Proton (¹H) NMR Studies of Pteridinone Derivatives and Their Ionization States

The ¹H NMR spectrum of a pteridinone derivative provides characteristic signals for the protons in the molecule. The chemical shifts of these protons are sensitive to the solvent and the ionization state of the molecule. ipb.ptuni-konstanz.de For instance, the protonation of the pteridine ring can lead to significant changes in the chemical shifts of the ring protons. nih.gov

Studies on related tetrahydropterins have shown that the protons on the pterin (B48896) ring system can be assigned using decoupling experiments and by comparison with deuterated analogues. uni-konstanz.de The presence of methyl groups at the C2 and C7 positions of 2,7-dimethyl-4(3H)-pteridinone would give rise to distinct singlet signals in the ¹H NMR spectrum, with their exact chemical shifts dependent on the solvent and pH. The proton at the N3 position is exchangeable and its signal may be broad or not observed, depending on the solvent and concentration.

Carbon-13 (¹³C) NMR and Heteronuclear NMR Techniques

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pteridine ring are indicative of their electronic environment. researchgate.net Studies on various pteridines, such as lumazine (B192210), have shown that the ¹³C NMR spectra are highly dependent on the solvent and the ionization state (anion or cation) of the molecule. researchgate.net

The carbonyl carbon (C4) in the pteridinone ring is expected to have a characteristic downfield chemical shift. The chemical shifts of the other carbon atoms in the heterocyclic rings would also provide a unique fingerprint for the molecule.

2D NMR Experiments for Structural Assignment

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules. illinois.edu

COSY experiments establish the connectivity between coupled protons, helping to identify adjacent protons in the pteridine ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

For 2,7-dimethyl-4(3H)-pteridinone, HMBC correlations would be expected between the methyl protons and the adjacent ring carbons, as well as between the ring protons and other carbons in the pteridine system, thereby confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment patterns, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 4(3H)-Pteridinone, 2,7-dimethyl- (C₈H₈N₄O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass.

While specific HRMS data for the parent compound is not detailed in the provided search results, the analysis of a related derivative, 6-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)hexyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate, confirms the utility of this technique. mdpi.com The mass spectrum for this derivative showed a base peak at m/z = 569 (M+1), corresponding to the protonated molecule, which validates its molecular weight and, by extension, its elemental composition. mdpi.com

The analysis of fragmentation patterns in mass spectrometry provides valuable information about a molecule's structure. The way a molecule breaks apart upon ionization can reveal its constituent substructures.

In the mass spectrum of the aforementioned biotinylated riboflavin (B1680620) derivative, which contains the core pteridinone structure, characteristic fragmentation was observed. The spectrum displayed two major fragment ions in addition to the protonated molecular ion. These peaks, at m/z = 243 and m/z = 343, correspond to the biotin (B1667282) fragment and another fragment resulting from the cleavage of the ester bond linking the biotin and the pteridinone derivative. mdpi.com This type of predictable fragmentation is essential for confirming the successful synthesis and structure of complex derivatives. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For pteridinone structures, IR spectroscopy is particularly useful for identifying the carbonyl (C=O) and amine (N-H) groups. In a related compound, 3-phenyl-2,4(1H,3H)-pteridinedione, the IR spectrum shows characteristic absorption bands at 1740 cm⁻¹ and 1640 cm⁻¹, which are attributed to two different amide C=O stretching vibrations, and a band at 3450 cm⁻¹ corresponding to an N-H stretch. clockss.org Similarly, for a derivative of 2,7-dimethyl-4(3H)-pteridinone, the C=O bonds were identified in the IR spectrum around 1688 cm⁻¹, while the N-H stretching vibrations were observed at 3293 cm⁻¹. mdpi.com These values are indicative of the lactam structure common to these compounds.

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Context |

| N-H Stretch | 3450 | 3-phenyl-2,4(1H,3H)-pteridinedione clockss.org |

| N-H Stretch | 3293 | Riboflavin Derivative mdpi.com |

| Amide C=O Stretch | 1740, 1640 | 3-phenyl-2,4(1H,3H)-pteridinedione clockss.org |

| C=O Stretch | 1688 | Riboflavin Derivative mdpi.com |

Electronic Absorption and Fluorescence Spectroscopy in Solution

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of molecules in solution. The spectra are often sensitive to the solvent environment.

Pteridinediones exhibit interesting spectroscopic behavior that can be influenced by the solvent. For instance, 3-substituted 2,4(1H,3H)-pteridinediones show different absorption maxima depending on the solvent. clockss.org In a non-polar solvent like acetonitrile (B52724) (MeCN), an absorption band around 320 nm is observed, whereas in a protic solvent like ethanol (B145695) (EtOH), the band appears around 270 nm. clockss.org This shift is suggested to be due to the compound existing predominantly in the lactam form in MeCN and the lactim form in EtOH. clockss.org

The fluorescence spectra are also solvent-dependent. In MeCN, related pteridinediones show two emission bands around 380 nm and 450 nm. clockss.org In contrast, in EtOH, a single emission band is observed at a longer wavelength, around 470 nm. clockss.org This single band in ethanol is attributed to an N(8)-H phototautomer that results from a proton transfer in the excited state. clockss.org The fluorescence intensity is also notably lower in MeCN compared to EtOH. clockss.org

| Spectroscopic Property | Wavelength (nm) | Solvent | Compound Context |

| UV-Vis Absorption (λmax) | ~320 | MeCN | 3-substituted 2,4(1H,3H)-pteridinediones clockss.org |

| ~270 | EtOH | 3-substituted 2,4(1H,3H)-pteridinediones clockss.org | |

| Fluorescence Emission (λmax) | ~380, ~450 | MeCN | 3-substituted 2,4(1H,3H)-pteridinediones clockss.org |

| ~470 | EtOH | 3-substituted 2,4(1H,3H)-pteridinediones clockss.org |

Reactivity and Chemical Transformations of Pteridinone, 2,7 Dimethyl Analogues

Oxidation-Reduction Chemistry of the Pteridine (B1203161) Ring System

The pteridine ring system can exist in several oxidation states, including the fully oxidized, 7,8-dihydro, and 5,6,7,8-tetrahydro forms. wikipedia.org The redox chemistry of these states is fundamental to the biological roles of many pteridine derivatives.

Autoxidation and Stability under Various Conditions

The stability of pteridines is closely linked to their oxidation state. Fully conjugated pteridines, such as 2,7-dimethyl-4(3H)-pteridinone, exhibit greater stability compared to their reduced counterparts. rsc.org Dihydropteridines, for instance, are more susceptible to autoxidation. rsc.org Tetrahydropteridine derivatives are notably reactive towards oxidation, which can make their isolation challenging. However, the presence of electron-withdrawing groups on the ring can enhance their stability, facilitating their separation. orientjchem.org

Enzymatic Oxidation Pathways

The enzymatic oxidation of pteridinones has been a subject of significant study. Bovine milk xanthine (B1682287) oxidase is capable of oxidizing pteridin-4-ones. The position of methylation on the pteridine ring influences the site of enzymatic attack. For example, methylation at the C-6 position has been shown to promote enzymatic oxidation at the C-2 position of the pyrimidine (B1678525) ring. The enzyme can oxidize both uncharged and anionic forms of the substrate. wikipedia.org In some cases, oxidation may proceed through the dehydrogenation of a covalently hydrated intermediate. wikipedia.org

Cytochrome P450 enzymes are also known to oxidize a variety of heterocyclic compounds, suggesting a potential pathway for the metabolism of pteridinone analogues. youtube.com Furthermore, the principles of enzymatic ω-oxidation, which involves the hydroxylation of a terminal methyl group, could be relevant to the side-chain reactivity of methyl-substituted pteridinones. youtube.com

Substitution and Condensation Reactions

The electron-deficient nature of the pteridine ring, a consequence of its four nitrogen atoms, makes all the carbon atoms within the ring susceptible to nucleophilic attack. rsc.orgnih.gov This inherent reactivity allows for a variety of substitution and condensation reactions.

Chloropteridines serve as versatile precursors for nucleophilic substitution reactions. For instance, they can be converted to their corresponding thione derivatives by reaction with sodium hydrogen sulfide. nih.gov The Taylor reaction, which utilizes guanidine (B92328) to form a pyrimidine ring on a pyrazine (B50134) precursor, is another important synthetic route. nih.gov

Modern cross-coupling reactions have also been applied to pteridine systems. The Sonogashira coupling, for example, enables the alkynylation of 6-chloropterin at the C-6 position. nih.gov The pyrazine ring of the pteridine nucleus can also undergo nucleophilic substitution. Reaction with a Grignard reagent, followed by oxidation, can introduce a new carbon-carbon bond at the C-7 position. orientjchem.org

Condensation reactions are also a key feature of pteridine chemistry. The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. derpharmachemica.com Furthermore, methyl groups on the pteridine ring, being benzylic in nature, can potentially undergo condensation with aldehydes, although this can be challenging. nih.govlibretexts.orglibretexts.org

Photochemical Reactivity of Pteridinone Derivatives

The photochemical behavior of pteridinone derivatives is an area of growing interest. While specific studies on 2,7-dimethyl-4(3H)-pteridinone are not abundant, the photochemistry of related heterocyclic systems provides valuable insights. For example, the photolysis of 5-iodopyrimidines in the presence of benzene (B151609) or other heteroarenes can lead to the formation of 5-arylpyrimidines, demonstrating a light-induced substitution reaction. mit.edu

The irradiation of ureido-pyrimidinone-based materials with UV light has been shown to induce chemical modifications, including the formation of fluorescent species. This phenomenon is attributed to a photo-enolization process, which may involve an excited-state intermolecular double proton transfer. tue.nl Such photochemical transformations highlight the potential for light to alter the structure and properties of pteridinone-related compounds. The study of the photochemistry of complex heterocyclic systems like pyronin derivatives reveals that multi-step transformations involving various intermediates can occur upon irradiation. slideshare.net

Mechanisms of Pteridinone Ring Opening and Rearrangement

The pteridine ring can undergo cleavage under certain conditions. For instance, the addition of water to the pteridine ring is a reversible process, and the kinetics of this addition and subsequent ring-opening have been studied for pteridine and its methyl derivatives. rsc.org Acidic conditions can also promote the cleavage of the pteridine ring, leading to the formation of aminopyrazine carbaldehyde. nih.gov

While specific examples of rearrangements of the 2,7-dimethyl-4(3H)-pteridinone ring are not extensively documented, the study of related heterocyclic systems offers potential mechanisms. Thermal rearrangements have been observed in aromatic hydrocarbons and other heterocyclic compounds, often proceeding through complex mechanisms that can involve radical or carbene intermediates. libretexts.org Rearrangements such as the pinacol (B44631) rearrangement, which involves the transformation of a 1,2-diol to a ketone under acidic conditions, illustrate the types of skeletal reorganizations that can occur in appropriately substituted molecules. libretexts.orgmsu.edu

Reactivity of Side Chains and Their Functional Group Interconversions

The methyl groups at the C-2 and C-7 positions of 2,7-dimethyl-4(3H)-pteridinone are not inert and can participate in a variety of chemical transformations. Being attached to the pteridine ring, these methyl groups have a benzylic character, which makes them susceptible to oxidation. rsc.org For example, oxidation with selenium dioxide (SeO₂) can convert a methyl group on the pteridine ring to a formyl group. rsc.org This aldehyde functionality can then serve as a handle for further synthetic modifications, such as Wittig reactions to form alkenes. orientjchem.org

The interconversion of functional groups is a cornerstone of organic synthesis and can be applied to the side chains of pteridinone derivatives. youtube.comslideshare.netub.edusolubilityofthings.com For instance, a methyl group could potentially be halogenated to form a halomethyl derivative, which could then undergo nucleophilic substitution to introduce a variety of other functional groups. The reactivity of these side chains allows for the synthesis of a diverse range of pteridinone analogues with modified properties.

Biochemical and Biological Research on Pteridinone, 2,7 Dimethyl Analogues

Pteridinone Analogues as Enzyme Cofactor Mimics and Probes

Analogues of 2,7-dimethyl-4(3H)-pteridinone are strategically designed to resemble endogenous pterin (B48896) cofactors, enabling them to function as molecular mimics and probes. Their structural similarity allows them to interact with the active sites of pterin-dependent enzymes, providing a means to investigate the intricate mechanisms of these biological catalysts.

Interaction with Pterin-Dependent Enzymes

Pteridinone analogues have demonstrated the ability to interact with a range of pterin-dependent enzymes. The binding affinity and subsequent effect of these analogues are largely dictated by the specific substitution patterns on the pteridinone core structure. For instance, various lumazine (B192210) and pterin analogues can bind to the molybdenum active site of sulfite (B76179) oxidase, although they typically exhibit a lower affinity compared to the natural pterin cofactor. The interaction of these synthetic compounds can lead to different outcomes, including competitive inhibition or, in some cases, acting as a substrate.

Mimicry of Tetrahydrobiopterin (B1682763) (BH4) Functionality

A significant focus of research has been the development of pteridinone analogues that can mimic the function of tetrahydrobiopterin (BH4), a vital cofactor for enzymes such as nitric oxide synthases and aromatic amino acid hydroxylases. BH4 plays a critical role as an electron donor in the catalytic cycles of these enzymes. Synthetic analogues are engineered to replicate this electron-donating capacity, often through the incorporation of a reduced pyrazine (B50134) ring. The stability of these reduced analogues against oxidation is a key consideration in their design, as the natural BH4 cofactor is inherently unstable.

Mechanism of Enzyme Inhibition by Pteridinone Derivatives

The structural resemblance of pteridinone derivatives to natural pterin cofactors makes them effective enzyme inhibitors. By occupying the cofactor-binding site, they can prevent the binding of the endogenous pterin, thereby blocking the enzyme's catalytic activity.

Kinetic Characterization of Enzyme Inhibition

Kinetic analyses are fundamental to elucidating the mechanism of enzyme inhibition by pteridinone derivatives. These studies provide quantitative measures of inhibitor potency, such as the inhibition constant (Kᵢ), which reflects the affinity of the inhibitor for the enzyme. For example, a variety of pterin and lumazine derivatives have been identified as competitive inhibitors of sulfite oxidase with respect to the pterin cofactor. The inhibitory potential of these compounds is highly sensitive to the specific substituents on the pteridinone ring system.

Table 1: Kinetic Data for Pteridinone Analogue Inhibition This table presents representative data compiled from various studies.

| Enzyme | Inhibitor | Type of Inhibition | Kᵢ (µM) |

|---|---|---|---|

| Sulfite Oxidase | 6-formylpterin | Competitive | 1.2 |

| Dihydropteroate Synthase | 7,8-dihydropterin-CH₂OH-pyrophosphate | Competitive | 0.8 |

| Nitric Oxide Synthase | Various 4-amino-pteridine analogues | Competitive | Varies |

Structural Basis of Enzyme-Inhibitor Interactions

High-resolution structural techniques, primarily X-ray crystallography, have been instrumental in visualizing the interactions between pteridinone inhibitors and their target enzymes at the atomic level. These structural studies reveal the precise binding mode of the inhibitors within the enzyme's active site and identify the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the enzyme-inhibitor complex. For example, crystal structures of nitric oxide synthase in complex with pteridinone-based inhibitors have provided a detailed map of how these compounds occupy the BH4 binding pocket. This structural information is invaluable for the rational design and optimization of next-generation inhibitors with improved potency and selectivity.

Specific Enzyme Systems

The inhibitory properties of pteridinone derivatives have been explored in several key enzyme systems:

Nitric Oxide Synthases (NOS): A number of pteridinone-based compounds have been synthesized and evaluated as inhibitors of the three NOS isoforms (nNOS, eNOS, and iNOS). By targeting the BH4 binding site, these inhibitors can effectively modulate the production of nitric oxide, a critical signaling molecule. A major focus in this area is the development of isoform-selective inhibitors to minimize off-target effects.

Aromatic Amino Acid Hydroxylases: This family of enzymes, which includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, is also dependent on the BH4 cofactor. Pteridinone analogues have been shown to act as competitive inhibitors of these enzymes, interfering with the synthesis of key neurotransmitters.

Dihydropteroate Synthase (DHPS): This enzyme is a crucial component of the folate biosynthesis pathway in microorganisms and is a well-established target for antimicrobial agents. Pteridinone-based inhibitors have been designed to block DHPS activity, thereby impeding microbial proliferation.

Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. The activity of NOS is dependent on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H4Bip). Consequently, antagonists of H4Bip are of therapeutic interest for conditions involving pathological NO overproduction. nih.gov

Research into 4-amino pteridine (B1203161) derivatives has been conducted to target the neuronal isoform of NOS (nNOS or NOS-I). nih.gov A systematic structure-activity relationship (SAR) study that involved altering substituents at various positions of the pteridine nucleus revealed that modifications at the 2- and 7-positions did not lead to any significant inhibitory effect on NOS activity. nih.gov In contrast, introducing bulky substituents at the 6-position of reduced 4-amino-5,6,7,8-tetrahydropteridines markedly enhanced inhibitory potency. nih.gov

Further studies on a 4(3H)-pteridinone derivative, identified as Cp6, demonstrated that it inhibits NOS, but with a moderate potency that is 5- to 20-fold weaker than its primary inhibitory effect on alkylglycerol monooxygenase (AGMO). nih.gov Other novel compounds, such as DY-9760e, which are not direct pteridinone analogues but act as calmodulin antagonists, have also been shown to inhibit both neuronal and endothelial NOS activities. nih.gov

Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is a tetrahydrobiopterin (BH4)-dependent enzyme that catalyzes the conversion of phenylalanine to tyrosine. Inhibition of this enzyme is a key area of research.

Studies have shown that oudenone (B1219345) and its derivatives can inhibit PAH in vitro. The inhibition by oudenone itself was found to be competitive with respect to the tetrahydropterin (B86495) cofactor, specifically 6,7-dimethyltetrahydropterin (DMPH4), and noncompetitive with phenylalanine. nih.gov One particular oudenone derivative, compound No. 142, was a highly potent inhibitor, exhibiting a mixed-type inhibition pattern with either DMPH4 or phenylalanine. nih.gov

Similarly, 7-tetrahydrobiopterin (7-BH4), a naturally occurring analogue of the PAH cofactor, has been identified as a potent inhibitor of the enzyme. Research on rat liver PAH revealed that 7-BH4 has an apparent Km value (160 µM) that is approximately 60 times greater than that of the natural cofactor, and its inhibitory action can be overcome by increasing the concentration of either BH4 or phenylalanine. nih.gov The 4(3H)-pteridinone derivative Cp6 also inhibits PAH, although its IC50 value is roughly five times higher than that for its primary target, AGMO, indicating lower potency against PAH. nih.gov

Table 1: Inhibition of Phenylalanine Hydroxylase (PAH) by Various Analogues

| Inhibitor | Type of Inhibition | Potency (IC50 / Ki) | Notes |

|---|---|---|---|

| Oudenone | Competitive with DMPH4 | 2.3 x 10⁻³ M (IC50) | Noncompetitive with phenylalanine. nih.gov |

| Oudenone Derivative (No. 142) | Mixed-type | 1.8 x 10⁻⁵ M (IC50) | Mixed inhibition with DMPH4 or phenylalanine. nih.gov |

| 7-Tetrahydrobiopterin (7-BH4) | Competitive with BH4 | 160 µM (apparent Km) | Poor competitive inhibitor of tryptophan and tyrosine hydroxylase. nih.gov |

Xanthine (B1682287) Oxidase

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Inhibitors of this enzyme, such as allopurinol (B61711), are used to treat hyperuricemia and gout. nih.govnih.gov While specific studies on 2,7-dimethyl-4(3H)-pteridinone analogues as XO inhibitors are not detailed in the provided research, significant work has been done on other classes of compounds.

Flavonoid aglycones and their conjugates have been identified as potent inhibitors of XO-catalyzed uric acid formation in vitro. nih.gov For instance, diosmetin (B1670712) was found to be the strongest inhibitor of uric acid formation, while many other flavonoids demonstrated inhibition that was similar to or even 5- to 40-fold stronger than the clinical inhibitor allopurinol. nih.gov Additionally, extracts from endophytic fungi, such as Lasiodiplodia pseudotheobromae, have yielded potent XO inhibitors, with one chloroform (B151607) extract exhibiting a higher potency (IC50 of 0.61 µg/ml) than allopurinol (IC50 of 0.937 µg/ml). nih.gov The development of non-purine XO inhibitors like febuxostat (B1672324) has spurred research into structurally diverse molecules for this target. researchgate.net

Table 2: Inhibition of Xanthine Oxidase (XO) by Non-Pteridinone Compounds

| Inhibitor Source | Compound/Extract | Potency (IC50) | Comparison |

|---|---|---|---|

| Endophytic Fungus | Chloroform extract of L. pseudotheobromae | 0.61 µg/ml | More potent than Allopurinol. nih.gov |

| Clinically Used Drug | Allopurinol | 0.937 µg/ml | Standard XO inhibitor. nih.gov |

| Clinically Used Drug | Febuxostat | 0.076 µg/ml | Potent non-purine inhibitor. nih.gov |

Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. mdpi.com Its inhibition leads to the "thymineless death" of cells, making it a major target in cancer therapy. mdpi.comnih.gov

Research has focused on nonclassical inhibitors that are not structural analogues of the natural folate cofactor. nih.gov One such series of nonclassical quinazolines demonstrated potent inhibition of L1210 TS, with IC50 values ranging from 0.51 to 11.5 µM. nih.gov More recently, synthetic hybrids incorporating 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been developed as TS inhibitors. Two of these compounds, designated 12 and 13, showed remarkable inhibitory activity against the TS enzyme, with IC50 values of 2.52 µM and 4.38 µM, respectively, which is more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com Structural studies have shown that some non-folate analogue inhibitors bind to an allosteric site on the enzyme, which presents new opportunities for drug design. nih.gov

Table 3: Inhibition of Thymidylate Synthase (TS) by Nonclassical Analogues

| Inhibitor Class | Example Compound(s) | Potency (IC50) | Cell Line/Enzyme Source |

|---|---|---|---|

| Nonclassical Quinazolines | Series 10a-j | 0.51–11.5 µM | L1210 TS nih.gov |

| Triazole-Oxadiazole Hybrids | Compound 12 | 2.52 µM | In vitro TS enzyme mdpi.com |

| Triazole-Oxadiazole Hybrids | Compound 13 | 4.38 µM | In vitro TS enzyme mdpi.com |

Phosphoinositide-3-Kinase (PI3K) Isoforms

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a vital role in cell growth, proliferation, and signaling. nih.gov Aberrant activation of the PI3K pathway is linked to numerous diseases, particularly cancer, making PI3K inhibitors a major focus of drug development. nih.govnih.gov

While direct inhibition of PI3K by 2,7-dimethyl-4(3H)-pteridinone analogues has not been specifically reported in the provided research, related heterocyclic structures have been utilized in their development. For instance, 2,4,6-trichloropyrimidine-5-carbonitrile, a pyrimidine (B1678525) derivative, has been used as a chemical precursor for the synthesis of PI3K inhibitors. researchgate.net The field has produced a range of inhibitors, including pan-PI3K inhibitors that target all four class I isoforms (e.g., Buparlisib) and isoform-selective inhibitors that target specific subunits like PI3Kα (e.g., Inavolisib) or PI3Kδ (e.g., Idelalisib). nih.govnih.govresearchgate.net This selectivity is crucial for balancing efficacy and managing toxic side effects. nih.govnih.gov

AGMO (Alkylglycerol Monooxygenase)

Alkylglycerol monooxygenase (AGMO) is a tetrahydrobiopterin (BH4)-dependent enzyme that cleaves the ether bond in alkylglycerols. nih.gov A significant finding in the study of pteridinone analogues is the identification of a candidate compound, referred to as Cp6, which is a 4(3H)-pteridinone derivative.

Cp6 has been characterized as a preferential inhibitor of AGMO. nih.gov It demonstrates a concentration-dependent inhibition of the enzyme with a half-maximal inhibitory concentration (IC50) in the range of 30–100 µM. nih.gov Crucially, this compound shows a 5- to 20-fold preference for AGMO over other BH4-dependent enzymes, such as phenylalanine hydroxylase and nitric oxide synthase, highlighting its relative selectivity. nih.gov

Table 4: Inhibitory Profile of Pteridinone Derivative Cp6

| Target Enzyme | Potency (IC50) | Selectivity |

|---|---|---|

| AGMO | 30–100 µM | Primary Target nih.gov |

| Phenylalanine Hydroxylase (PAH) | 360–430 µM | ~5-fold weaker than AGMO nih.gov |

Modulation of Metabolic Pathways by Pteridinone Analogues

The inhibition of specific enzymes by pteridinone analogues and related compounds can directly modulate key metabolic pathways.

The inhibition of phenylalanine hydroxylase (PAH) by compounds like 7-tetrahydrobiopterin (7-BH4) has direct implications for phenylalanine metabolism. The observed hyperphenylalaninemia in certain patients may arise directly from the inhibition of PAH by low levels of this pterin, demonstrating a clear link between an enzyme inhibitor and a metabolic condition. nih.gov Similarly, the inhibition of PAH by oudenone and its derivatives implies a direct modulation of this same pathway. nih.gov

Furthermore, the preferential inhibition of alkylglycerol monooxygenase (AGMO) by the 4(3H)-pteridinone derivative Cp6 has been shown to have downstream metabolic effects. Research demonstrated that Cp6 reduces adipogenesis in 3T3-L1 cells, indicating that the modulation of AGMO activity can influence lipid metabolic pathways. nih.gov

Role in Protein-Ligand Binding Studies

The structural similarity of 2,7-dimethyl-4(3H)-pteridinone analogues to biologically important molecules, such as folate and biopterin, makes them useful for investigating the binding mechanisms of proteins that interact with these native ligands. Pteridine derivatives are known to participate in a wide array of metabolic transformations, acting as cofactors for enzymes involved in the biosynthesis of amino acids, nucleic acids, and neurotransmitters researchgate.net.

Research in this area often involves the synthesis of various pteridinone analogues and the evaluation of their binding affinity to specific protein targets. For instance, studies on pteroate derivatives, which are structurally related to pteridinones, have been crucial in understanding the binding requirements of the folate receptor nih.gov. These studies have revealed that specific chemical features, such as the presence of a charged group near the aryl moiety of the pteroate, are critical for high-affinity binding nih.gov. Similarly, the hydrophilicity of substituents can significantly influence binding to receptors like the human folate receptor nih.gov.

In a typical protein-ligand binding study involving a pteridinone analogue, researchers might employ techniques such as in vitro competition assays. These assays measure the ability of the analogue to compete with a known ligand for the binding site on a target protein, which can be sourced from preparations like immobilized folate binding protein or cultured cell lines expressing the receptor of interest nih.gov. The insights gained from how structural modifications on the pteridinone ring affect binding affinity help in mapping the binding pocket of the protein and designing novel molecules with specific inhibitory or activating properties.

| Parameter | Description | Example from Pteroate Analogue Studies |

| Assay Type | Method used to measure binding affinity. | In vitro competition assays nih.gov |

| Protein Source | Biological source of the target protein. | Immobilized folate binding protein, adherent human cell lines (e.g., KB cells) nih.gov |

| Key Structural Feature for Binding | Molecular characteristic of the ligand that is critical for high affinity. | A charged group in proximity to the aryl moiety nih.gov |

| Influence of Substituents | Effect of chemical groups on binding. | Hydrophilic regions distal to the aryl group enhance binding nih.gov |

These studies are fundamental for drug discovery and the development of targeted therapies, as they provide a rational basis for the design of potent and selective enzyme inhibitors or receptor modulators.

Bioanalytical Applications of Pteridinone Analogues in Biological Systems

The development of sensitive and selective bioanalytical methods is essential for studying the metabolism and distribution of pteridinone analogues and their natural counterparts in biological systems. These methods are crucial for understanding their physiological roles and for diagnostic purposes.

A common technique for the determination of pterins in biological samples is liquid chromatography, often coupled with electrochemical or fluorescence detection nih.gov. For example, a method employing reverse-phase "ion-pair" liquid chromatography with electrochemical detection has been successfully used to measure the concentrations of several oxidized pterins in human urine, as well as in mouse brain and liver samples nih.gov. This methodology demonstrates high sensitivity, with detection limits in the picomole range, and a wide linear response range nih.gov.

The sample preparation step is critical for accurate bioanalysis, as biological matrices are complex. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to isolate and concentrate the analytes of interest from samples like blood, plasma, or urine before instrumental analysis mdpi.com. The choice of extraction method and solvents is optimized to ensure high recovery and minimize matrix effects mdpi.com.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a mainstay for the quantification of small molecules like pteridinone analogues in biological fluids nih.gov. The selection of the detector depends on the chromophoric or ionizable properties of the analyte and the required sensitivity and selectivity. For instance, the presence of unsaturated bonds in the pteridinone ring system allows for UV detection mdpi.com.

| Analytical Technique | Application | Sample Types | Key Features |

| Liquid Chromatography/Electrochemistry | Determination of oxidized pterins nih.gov | Urine, brain tissue, liver tissue nih.gov | High sensitivity (picomole detection limits), wide linear range nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantification of analytes in biological matrices nih.gov | Plasma, urine, blood nih.gov | Coupled with UV, fluorescence, or MS detectors for specificity mdpi.comnih.gov |

| Sample Preparation (SPE, LLE) | Isolation and concentration of analytes mdpi.com | Complex biological fluids | Removal of interfering substances, enhancement of signal mdpi.com |

The development and validation of such bioanalytical methods are fundamental for pharmacokinetic studies, therapeutic drug monitoring, and understanding the biochemical pathways involving pteridine compounds.

Complexation Chemistry with Metal Ions and Coordination Studies

Synthesis and Characterization of Metal Complexes of Pteridinone Derivatives

The synthesis of metal complexes involving pteridinone ligands, including 2,7-dimethyl-4(3H)-pteridinone, typically involves the reaction of a metal salt with the pteridinone ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and coordination geometry of the resulting complex.

The characterization of these complexes is a crucial step in understanding their structure and properties. A suite of analytical techniques is employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the ratio of metal to ligand. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in elucidating the binding sites of the ligand to the metal ion. For instance, shifts in the vibrational frequencies of the C=O and C=N groups in the IR spectrum upon complexation can indicate their involvement in coordination. Similarly, changes in the chemical shifts of the protons and carbons in the NMR spectrum can provide detailed information about the coordination environment.

Spectroscopic and Magnetic Properties of Metal-Pteridinone Complexes

The electronic and magnetic properties of metal-pteridinone complexes are key to understanding their chemical bonding and potential applications. UV-Visible spectroscopy is a primary tool for probing the electronic transitions within the complex. These spectra can reveal information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand, which in turn provides insights into the coordination geometry and the nature of the metal-ligand bond.

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in the metal center of the complex. This information helps in assigning the oxidation state and the spin state (high-spin or low-spin) of the metal ion, which is particularly important for transition metal complexes. The magnetic moment of a complex is influenced by the ligand field strength, with stronger field ligands often leading to low-spin complexes.

Table 1: Hypothetical Spectroscopic and Magnetic Data for a Metal Complex of 2,7-dimethyl-4(3H)-pteridinone

| Property | Value | Interpretation |

| UV-Vis (λmax, nm) | 280, 350, 580 | Ligand-centered transitions, Metal-to-Ligand Charge Transfer (MLCT), d-d transition |

| IR (ν, cm⁻¹) | 1650 (C=O, shifted) | Coordination via the carbonyl oxygen |

| Magnetic Moment (μeff, B.M.) | 1.73 | One unpaired electron (e.g., Cu(II)) |

Note: This table is illustrative and based on typical values observed for related metal complexes, as specific data for 2,7-dimethyl-4(3H)-pteridinone complexes is not widely available.

X-ray Diffraction Studies of Coordination Geometries and Ligand Binding Modes

For pteridinone derivatives, potential coordination sites include the nitrogen atoms of the pyrimidine (B1678525) and pyrazine (B50134) rings, as well as the exocyclic carbonyl oxygen. X-ray diffraction studies can reveal whether the ligand acts as a monodentate, bidentate, or bridging ligand. This structural information is fundamental for understanding the reactivity and potential catalytic activity of these complexes. While specific crystallographic data for complexes of 2,7-dimethyl-4(3H)-pteridinone are not readily found in the public domain, studies on related pteridine (B1203161) complexes have shown a variety of coordination modes.

Understanding Pterin (B48896) Cofactor-Metal Ion Interactions in Biological Systems

Although 2,7-dimethyl-4(3H)-pteridinone is a synthetic compound, the study of its metal complexes provides valuable insights into the interactions between naturally occurring pterin cofactors and metal ions in biological systems. Pterin cofactors are essential for the function of several metalloenzymes. For example, molybdenum cofactor (Moco) contains a pterin derivative that coordinates to the molybdenum atom, playing a crucial role in the catalytic cycle of enzymes like sulfite (B76179) oxidase and xanthine (B1682287) oxidase.

By studying the coordination chemistry of simpler, model compounds like 2,7-dimethyl-4(3H)-pteridinone, researchers can dissect the fundamental principles governing metal-pterin interactions. These model systems allow for a systematic investigation of how factors like the electronic properties of the pterin ring and the nature of the metal ion influence the structure and reactivity of the active site. This knowledge is instrumental in understanding the mechanisms of metalloenzymes and can aid in the design of inhibitors or synthetic catalysts that mimic their function. The pteridine ring system's ability to participate in redox reactions further highlights the importance of understanding its coordination chemistry with redox-active metal ions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of a molecule's electronic structure, which in turn governs its reactivity and physical properties.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. muni.cz The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. youtube.comCurrent time information in Edmonton, CA. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. youtube.com The HOMO-LUMO gap can be calculated using DFT methods and can also be experimentally estimated from UV-Vis spectroscopy data. For a molecule to be a good nucleophile, it should have a high HOMO energy. Current time information in Edmonton, CA.

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Imidazole (B134444) Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

This table presents data for a sample imidazole derivative to illustrate the concept of HOMO-LUMO energies and their gap, as specific data for 2,7-dimethyl-4(3H)-pteridinone was not available in the searched literature.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. The analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom within the molecule, further aiding in the identification of reactive centers. For instance, in related heterocyclic systems, the nitrogen atoms often exhibit negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. researchgate.net

Molecular Dynamics Simulations of Pteridinone-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a pteridinone derivative, and a biological target, typically a protein. These simulations can reveal the stability of the ligand within the protein's active site and the key amino acid residues involved in the binding. A study on novel pteridinone derivatives as inhibitors of polo-like kinase 1 (PLK1), an anti-cancer target, employed MD simulations to investigate the stability of the ligand-protein complexes. The simulations, run for 50 nanoseconds, demonstrated that the pteridinone inhibitors remained stably bound within the active site of the PLK1 protein. Such studies are crucial for understanding the molecular recognition process and for the rational design of more potent inhibitors.

Docking Studies for Ligand-Enzyme Binding Prediction and Optimization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for optimizing lead candidates. youtube.com In a study of pteridinone derivatives as PLK1 inhibitors, molecular docking was used to identify the binding modes of the compounds within the enzyme's active site. The results revealed that key amino acid residues, including R136, R57, and Y133, formed hydrogen bonds with the pteridinone ligands, while a halogen bond was observed with the L69 residue. These interactions were found to be crucial for the inhibitory activity of the compounds.

Table 2: Docking Results for Pteridinone Derivatives with PLK1

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Pteridinone Derivative 1 | -8.5 | R136, R57, Y133, L69 |

| Pteridinone Derivative 2 | -9.2 | R136, R57, Y133, L69, H183 |

This table presents illustrative docking scores and interacting residues for pteridinone derivatives as reported in a study on PLK1 inhibitors, as specific data for 2,7-dimethyl-4(3H)-pteridinone was not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. researchgate.net A 3D-QSAR study was conducted on a series of novel pteridinone derivatives as PLK1 inhibitors. irjweb.com This study developed CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models with good predictive ability. irjweb.com The models indicated that the steric and electrostatic fields around the pteridinone scaffold were critical for their inhibitory activity against PLK1. irjweb.com Such QSAR models can guide the design of new pteridinone derivatives with enhanced anti-cancer properties.

Table 3: Statistical Parameters of a 3D-QSAR Model for Pteridinone Derivatives

| Model | Q² | R² | R²pred |

| CoMFA | 0.67 | 0.992 | 0.683 |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 |

This table shows the statistical quality of 3D-QSAR models developed for a series of pteridinone derivatives, indicating their predictive power. irjweb.com

Prediction of Spectroscopic Properties from Theoretical Models

Computational chemistry serves as a powerful tool in the prediction and interpretation of the spectroscopic properties of molecules, including 2,7-dimethyl-4(3H)-pteridinone. By employing theoretical models, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), it is possible to calculate various spectroscopic parameters. These theoretical predictions, when compared with experimental data, provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Theoretical investigations into the spectroscopic properties of pteridinone derivatives and related heterocyclic systems are often conducted to complement and explain experimental findings. While specific, detailed research exclusively focused on the theoretical spectroscopic prediction for 2,7-dimethyl-4(3H)-pteridinone is not extensively documented in publicly available literature, the established methodologies allow for a reliable estimation of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently utilized for this purpose. Calculations are typically performed on the optimized geometry of the molecule. The theoretical chemical shifts are then calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental values, often showing good agreement.

Vibrational Spectroscopy (IR and Raman)

DFT calculations are also employed to predict the vibrational frequencies of 2,7-dimethyl-4(3H)-pteridinone. These calculations provide the harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted IR and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the pteridinone core and its methyl substituents.

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govrsc.orgresearchgate.net This method calculates the vertical excitation energies and oscillator strengths of electronic transitions. For molecules like 2,7-dimethyl-4(3H)-pteridinone, the transitions are typically of a π → π* nature, originating from the delocalized π-electron system of the pteridinone ring. The predicted absorption maxima (λmax) can be compared with experimentally recorded spectra to understand the electronic structure and transitions. The choice of the functional and basis set in the TD-DFT calculations can influence the accuracy of the predicted spectra. rsc.org

Advanced Analytical Techniques in Pteridinone Research

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the study of 2,7-dimethyl-4(3H)-pteridinone, enabling its separation and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the purity assessment and preparative isolation of pteridinone derivatives. While specific HPLC methodologies for 2,7-dimethyl-4(3H)-pteridinone are not extensively detailed in publicly available literature, the analysis of structurally related compounds provides a strong indication of suitable methods. For instance, a reverse-phase (RP) HPLC method has been successfully applied for the analysis of a similar pyridopyrimidinone derivative. This suggests that a C18 stationary phase column would likely be effective for the separation of 2,7-dimethyl-4(3H)-pteridinone.

A typical mobile phase for such a separation would consist of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The addition of an acid, like formic acid or phosphoric acid, to the mobile phase is often necessary to ensure sharp peak shapes and reproducible retention times by controlling the ionization state of the analyte. The scalability of such HPLC methods allows for their adaptation from analytical-scale purity checks to preparative-scale isolation of the compound.

Table 1: Postulated HPLC Parameters for 2,7-dimethyl-4(3H)-pteridinone Analysis

| Parameter | Suggested Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with acidic modifier |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, preparative isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, making it a valuable tool for metabolite profiling. The direct analysis of pteridinones like 2,7-dimethyl-4(3H)-pteridinone by GC-MS can be challenging due to their relatively low volatility. Therefore, a derivatization step is often required to increase their volatility and thermal stability. A common derivatization technique is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.

Following derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the confident identification of metabolites in complex biological samples. While specific GC-MS studies on 2,7-dimethyl-4(3H)-pteridinone are not prominent in the literature, the general methodology is widely applied in the metabolomic analysis of various biological systems. conferenceworld.inrjptonline.orgnih.govphytojournal.compeerj.com

Table 2: General Workflow for GC-MS based Metabolite Profiling of Pteridinones

| Step | Description |

|---|---|

| 1. Sample Extraction | Extraction of metabolites from biological matrix. |

| 2. Derivatization | Silylation to increase volatility. |

| 3. GC Separation | Separation of derivatives on a capillary column. |

| 4. MS Detection | Mass analysis and fragmentation for identification. |

Electrophoretic Methods for Pteridinone Analysis

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-resolution separation alternative to HPLC for the analysis of charged or polar compounds. Pterin (B48896) derivatives, which share a core structure with pteridinones, have been successfully analyzed using CE. nih.gov This suggests that CE could be a viable technique for the analysis of 2,7-dimethyl-4(3H)-pteridinone, especially in complex biological matrices where high separation efficiency is required.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte solution. A voltage is applied across the capillary, causing ions to migrate at different velocities depending on their charge and size, thus achieving separation. Detection is often performed using UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS). For pterin derivatives, optimized conditions have involved the use of a background electrolyte containing a buffer such as Tris-borate with a chelating agent like EDTA at an alkaline pH. nih.gov Such conditions could serve as a starting point for developing a CE method for 2,7-dimethyl-4(3H)-pteridinone.

Biosensors and Chemical Probes utilizing Pteridinone Scaffolds

The development of biosensors and chemical probes is a rapidly advancing field aimed at the sensitive and selective detection of specific analytes. While there is no specific mention in the reviewed literature of biosensors or chemical probes constructed from a 2,7-dimethyl-4(3H)-pteridinone scaffold, the general principles of biosensor design suggest that such applications are conceivable. nih.govnih.govresearchgate.netresearchgate.net

A biosensor typically consists of a biological recognition element, such as an enzyme or an antibody, coupled to a transducer that converts the binding event into a measurable signal. A chemical probe, on the other hand, is a small molecule that can be used to study biological systems, for example, by binding to a specific protein.

The pteridine (B1203161) core is a known chromophore and fluorophore, and derivatives have been investigated for their photophysical properties. rsc.org It is plausible that the 2,7-dimethyl-4(3H)-pteridinone scaffold could be functionalized to create novel fluorescent probes for detecting specific ions or molecules. Furthermore, the synthesis of various pteridine derivatives is an active area of research, which could lead to the discovery of compounds with specific biological activities, making them candidates for development into chemical probes. researchgate.net

Emerging Research Areas and Future Directions

Design and Synthesis of Novel Pteridinone Derivatives with Enhanced Specificity

A primary focus of current research is the rational design and synthesis of novel pteridinone derivatives to create potent and selective inhibitors of specific biological targets, particularly those implicated in cancer. The strategy often involves modifying the core pteridinone structure to enhance its binding affinity and specificity for enzymes like Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are key regulators of cell cycle progression and gene expression. rsc.org

Researchers have successfully synthesized new series of pteridinone derivatives by introducing various chemical moieties. For example:

Sulfonyl Moieties: The addition of a sulfonyl group has led to the development of dual inhibitors of PLK1 and BRD4. One such derivative, compound B2, demonstrated significant antiproliferative effects against HCT116, PC3, and BT474 cancer cell lines, with IC₅₀ values of 0.30 μM, 1.82 μM, and 1.69 μM, respectively. rsc.org In enzymatic assays, it potently inhibited PLK1 with an IC₅₀ of 6.3 nM and BRD4 with an IC₅₀ of 179 nM. rsc.org

Hydrazone Moieties: Another approach involves incorporating a hydrazone moiety to target PLK1. A leading compound from this series, L19, showed strong antiproliferative activity against A549, HCT116, and PC-3 cancer cell lines and inhibited PLK1 with a 75.1% inhibition value in kinase assays. nih.gov

Fused Ring Systems: More complex derivatives, such as 7-amino- rsc.orgnih.govchemicalbook.comtriazolo[4,3-f]pteridinone and 7-aminotetrazolo[1,5-f]pteridinone, have been designed to expand the structure-activity relationship knowledge. nih.gov A 1-methyl-1,2,4-triazole (B23700) derivative, L7, was particularly effective against a panel of five cancer cell lines, with IC₅₀ values as low as 0.16 μM against the A549 cell line. nih.gov

These studies showcase a clear direction for creating derivatives of 2,7-dimethyl-4(3H)-pteridinone with tailored biological activities.

Table 1: Antiproliferative Activity of Selected Pteridinone Derivatives

| Compound | Modification | Target Cell Line | IC₅₀ (μM) | Primary Target(s) | Source |

|---|---|---|---|---|---|

| B2 | Sulfonyl Moiety | HCT116 | 0.30 | PLK1, BRD4 | rsc.org |

| B2 | Sulfonyl Moiety | PC3 | 1.82 | PLK1, BRD4 | rsc.org |

| B2 | Sulfonyl Moiety | BT474 | 1.69 | PLK1, BRD4 | rsc.org |

| L19 | Hydrazone Moiety | A549 | 3.23 | PLK1 | nih.gov |

| L19 | Hydrazone Moiety | HCT116 | 4.36 | PLK1 | nih.gov |

| L7 | 1-Methyl-1,2,4-triazole Ring | A549 | 0.16 | PLK1 | nih.gov |

| L7 | 1-Methyl-1,2,4-triazole Ring | PC-3 | 0.30 | PLK1 | nih.gov |

Exploration of Pteridinone Analogues in Materials Science (excluding clinical applications)